molecular formula C11H20O3 B14474622 2,6-Dimethylocta-2,6-dien-4-ol;formic acid CAS No. 67697-21-6

2,6-Dimethylocta-2,6-dien-4-ol;formic acid

Cat. No.: B14474622
CAS No.: 67697-21-6
M. Wt: 200.27 g/mol
InChI Key: IQTMXOWUKRSTCY-UHFFFAOYSA-N
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Description

. This compound is a formate ester of 2,6-dimethylocta-2,6-dien-4-ol and formic acid. It is commonly found in essential oils and is known for its pleasant aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylocta-2,6-dien-4-ol;formic acid typically involves the esterification of 2,6-dimethylocta-2,6-dien-4-ol with formic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylocta-2,6-dien-4-ol;formic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dimethylocta-2,6-dien-4-ol;formic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 2,6-Dimethylocta-2,6-dien-4-ol;formic acid involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethylocta-2,6-dien-4-ol;formic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activities. Its formate ester group differentiates it from other similar compounds and contributes to its unique properties .

Properties

CAS No.

67697-21-6

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

2,6-dimethylocta-2,6-dien-4-ol;formic acid

InChI

InChI=1S/C10H18O.CH2O2/c1-5-9(4)7-10(11)6-8(2)3;2-1-3/h5-6,10-11H,7H2,1-4H3;1H,(H,2,3)

InChI Key

IQTMXOWUKRSTCY-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)CC(C=C(C)C)O.C(=O)O

Origin of Product

United States

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